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Compound Name: (S)-OPC-51803

Cat. No.: B15601090 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent vasopressin V2 receptor agonists:

(S)-OPC-51803, a nonpeptide agonist, and desmopressin (dDAVP), a synthetic peptide

analogue of arginine vasopressin. This document outlines their respective performance in V2

receptor activation, supported by experimental data, to inform research and development in

conditions such as central diabetes insipidus and nocturnal enuresis.

Executive Summary
(S)-OPC-51803 and dDAVP are both potent agonists of the vasopressin V2 receptor, a G

protein-coupled receptor crucial for regulating water reabsorption in the kidneys. Activation of

the V2 receptor initiates a signaling cascade that leads to the insertion of aquaporin-2 water

channels into the apical membrane of collecting duct cells, thereby increasing water

permeability and reducing urine output.

While both compounds effectively stimulate this pathway, they exhibit key differences in their

pharmacological profiles. dDAVP, a long-established therapeutic, demonstrates high affinity

and potent activation of the V2 receptor. (S)-OPC-51803, a newer, orally active nonpeptide

molecule, also shows significant V2 receptor agonism and selectivity. This guide delves into a

quantitative comparison of their receptor binding affinities and functional potencies.
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The following tables summarize the quantitative data from a key comparative study by

Nakamura et al. (2000), which evaluated both compounds in HeLa cells expressing human

vasopressin receptor subtypes.[1]

Table 1: Receptor Binding Affinity (Ki, nM)

This table compares the binding affinity of (S)-OPC-51803 and dDAVP to human vasopressin

V2, V1a, and V1b receptors. The inhibition constant (Ki) represents the concentration of the

drug that inhibits 50% of the radioligand binding. A lower Ki value indicates a higher binding

affinity.

Compound
V2 Receptor Ki
(nM)

V1a Receptor
Ki (nM)

V1b Receptor
Ki (nM)

V2/V1a
Selectivity
Ratio

(S)-OPC-51803 91.9 ± 10.8 819 ± 39 >100,000 ~8.9

dDAVP 3.12 ± 0.38 41.5 ± 9.9 13.7 ± 3.2 ~13.3

Data presented as mean ± S.E.M. (n=6 for V2 and V1a; n=4 for V1b).[1]

Table 2: Functional Agonism at the V2 Receptor (cAMP Production)

This table shows the potency of each compound in activating the V2 receptor, measured by the

production of cyclic AMP (cAMP). The EC50 value is the concentration of the agonist that

produces 50% of the maximal response.

Compound EC50 for cAMP Production (nM)

(S)-OPC-51803 189 ± 14

dDAVP
Not explicitly stated in the direct comparison, but

is a full agonist.

Data presented as mean ± S.E.M. (n=6).[1]
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(S)-OPC-51803 has demonstrated significant antidiuretic action in vivo when administered

orally to Brattleboro rats, a model for hereditary diabetes insipidus.[2] Oral administration of

(S)-OPC-51803 at doses of 0.03 and 0.3 mg/kg led to a significant decrease in urinary

frequency and volume.[2] This highlights a key advantage of (S)-OPC-51803 as an orally

bioavailable nonpeptide agonist.[3]

dDAVP is a well-established therapeutic agent for central diabetes insipidus and other related

conditions.[4][5] It is typically administered intravenously, subcutaneously, or intranasally due to

its peptide nature and low oral bioavailability.[6] dDAVP exhibits potent and prolonged

antidiuretic effects.[6]

Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and

experimental workflows discussed in this guide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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